molecular formula C7H9NO B570420 1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) CAS No. 123366-97-2

1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI)

Cat. No. B570420
CAS RN: 123366-97-2
M. Wt: 123.155
InChI Key: PLVVVRGZOHMSNO-ZETCQYMHSA-N
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Description

1H-Pyrrole-1-acetaldehyde, alpha-methyl-, (S)-(9CI) is a chemical compound with a molecular formula of C7H9NO. It is also known as S-(+)-alpha-Methyl-1-pyrroline-1-ethanal, and it is a chiral compound that exists in two enantiomeric forms. This chemical compound has been the subject of scientific research due to its potential applications in the fields of medicine, pharmacology, and organic chemistry.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-acetaldehyde, alpha-methyl-, (S)-(9CI) is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This action leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in analgesic and anesthetic effects.
Biochemical and Physiological Effects:
1H-Pyrrole-1-acetaldehyde, alpha-methyl-, (S)-(9CI) has been shown to have various biochemical and physiological effects. In animal studies, it has been found to have analgesic and anesthetic effects. It has also been shown to have sedative effects and to reduce anxiety in animal models. In addition, it has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1H-Pyrrole-1-acetaldehyde, alpha-methyl-, (S)-(9CI) is its potential as a chiral building block for the synthesis of other chiral compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1H-Pyrrole-1-acetaldehyde, alpha-methyl-, (S)-(9CI). One area of research is the development of new synthetic methods for the production of this compound and its enantiomers. Another area of research is the investigation of its potential as an analgesic and anesthetic agent in humans. Additionally, its potential as a drug delivery system and its antioxidant properties may be further explored. Finally, the toxicity of this compound and its enantiomers should be studied in more detail to determine their safety for use in various applications.

Synthesis Methods

The synthesis of 1H-Pyrrole-1-acetaldehyde, alpha-methyl-, (S)-(9CI) can be achieved through various methods. One of the most common methods is the reaction of L-proline with acetaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces S-(+)-alpha-Methyl-1-pyrroline-1-ethanal as a racemic mixture that can be separated into its enantiomers using chiral chromatography.

Scientific Research Applications

1H-Pyrrole-1-acetaldehyde, alpha-methyl-, (S)-(9CI) has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, this compound has been investigated for its potential as an analgesic and anesthetic agent. In pharmacology, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In organic chemistry, it has been used as a chiral building block for the synthesis of other chiral compounds.

properties

CAS RN

123366-97-2

Product Name

1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI)

Molecular Formula

C7H9NO

Molecular Weight

123.155

IUPAC Name

(2S)-2-pyrrol-1-ylpropanal

InChI

InChI=1S/C7H9NO/c1-7(6-9)8-4-2-3-5-8/h2-7H,1H3/t7-/m0/s1

InChI Key

PLVVVRGZOHMSNO-ZETCQYMHSA-N

SMILES

CC(C=O)N1C=CC=C1

synonyms

1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI)

Origin of Product

United States

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